molecular formula C24H20N4O3 B2815968 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358831-03-4

5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2815968
CAS No.: 1358831-03-4
M. Wt: 412.449
InChI Key: CTOSCYPEKFGIOK-UHFFFAOYSA-N
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Description

5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazolo[1,5-a]pyrazine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings, potentially enhancing the compound’s properties for specific applications.

Scientific Research Applications

5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Its chemical stability and reactivity make it a candidate for various industrial applications, including the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one apart is its unique combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of stability, reactivity, and specificity.

Properties

IUPAC Name

5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16-20(25-23(31-16)18-10-6-7-11-22(18)30-2)15-27-12-13-28-21(24(27)29)14-19(26-28)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOSCYPEKFGIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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